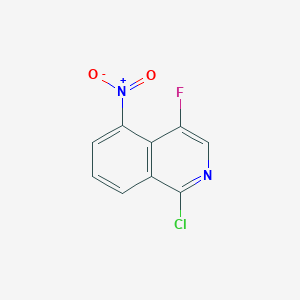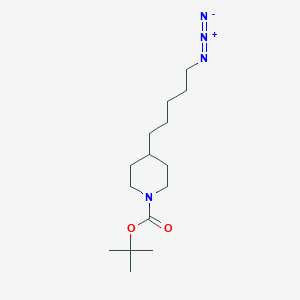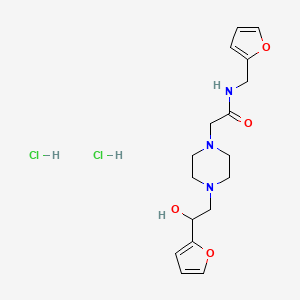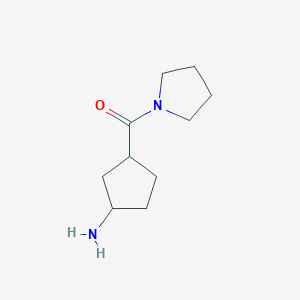
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene, also known as BTF, is a highly explosive compound that has gained significant attention in recent years due to its unique properties. BTF is a yellow crystalline solid that is soluble in organic solvents such as chloroform, acetone, and ethanol. This compound is widely used in scientific research due to its potential applications in various fields, including material science, explosives, and medicine.
Mecanismo De Acción
The mechanism of action of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is not fully understood, but it is believed to involve the release of highly reactive nitro groups upon detonation. These nitro groups react with surrounding molecules, causing a chain reaction that results in an explosive release of energy. This mechanism of action has been extensively studied in the field of explosives and is a subject of ongoing research.
Biochemical and Physiological Effects:
While this compound has not been extensively studied for its biochemical and physiological effects, it is known to be highly toxic and potentially carcinogenic. As such, it is not recommended for use in medical applications or as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is its high explosive power and sensitivity, making it a useful tool in the field of explosives research. However, due to its highly toxic nature, it must be handled with extreme care and caution. Additionally, the synthesis of this compound requires the use of strong acid catalysts, which can be hazardous and require specialized equipment.
Direcciones Futuras
There are numerous potential future directions for research involving 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene. One area of interest is in the development of new and more efficient explosives. Researchers are also exploring the potential use of this compound in material science, particularly in the development of new organic electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a highly explosive compound that has gained significant attention in recent years due to its unique properties. While it has primarily been studied in the field of explosives, it also shows potential for use in material science and other areas of research. However, due to its highly toxic nature, it must be handled with extreme care and caution. Further research is needed to fully understand the potential applications of this compound and to explore new areas of research.
Métodos De Síntesis
The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene involves the reaction of 9-nitrofluorene with benzaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. This synthesis method has been widely used in the laboratory to produce this compound in large quantities.
Aplicaciones Científicas De Investigación
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is in the field of explosives. This compound has been shown to have high explosive power and sensitivity, making it a potential candidate for use in military and industrial applications.
In addition to its explosive properties, this compound has also been studied for its potential use in material science. Researchers have found that this compound can be used to produce highly efficient organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These applications have shown promising results, and further research is being conducted to explore the full potential of this compound in these fields.
Propiedades
IUPAC Name |
9-benzylidene-2,4,5,7-tetranitrofluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O8/c25-21(26)12-7-15-14(6-11-4-2-1-3-5-11)16-8-13(22(27)28)10-18(24(31)32)20(16)19(15)17(9-12)23(29)30/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJHQKGVXRBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2695192.png)
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695193.png)
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)
![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)
![Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2695212.png)